(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-15-8-4-7-14(20-15)9-13(10-18)16(21)19-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,19,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEACHOMMHUALJJ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 2-bromopyridine, undergoes a series of reactions to introduce the desired functional groups.
Addition of the Benzyl Group: The bromopyridine intermediate is then reacted with benzylamine under specific conditions to form the benzylated product.
Formation of the Cyanoacrylamide Group:
Industrial Production Methods
In an industrial setting, the production of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of cyanoacrylamides exhibit anticancer properties. A study focusing on similar compounds demonstrated that they could inhibit cancer cell proliferation through apoptosis induction. The bromopyridine moiety is believed to enhance biological activity by facilitating interactions with target proteins involved in cancer pathways .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in polymer chemistry.
Application: Polymerization
(E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can act as a monomer in the synthesis of polymers with specific mechanical properties. The incorporation of cyanoacrylate groups can lead to materials with enhanced thermal stability and mechanical strength. These polymers are valuable in applications ranging from adhesives to coatings .
Agricultural Chemistry
Another area where this compound shows promise is in agricultural chemistry, specifically as a potential pesticide or herbicide.
Research Insights
Studies have indicated that compounds similar to (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. The bromine atom may enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues and exert its effects .
Data Tables
Mechanism of Action
The mechanism of action of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanoacrylamide group is known to interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Structural Variations in the Acrylamide Nitrogen Substituent
The N-substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Lipophilicity : Longer alkyl chains (e.g., phenylbutyl in WP1130) increase logP, improving membrane permeability but reducing aqueous solubility .
- Stereochemistry : Chiral N-substituents (e.g., 1-phenylethyl) enable enantioselective interactions, critical for biological activity .
Variations in the Pyridine Ring Substituents
Halogen type and position on the pyridine ring modulate electronic and steric properties:
Key Observations :
- 6-Bromo vs. 6-Chloro : Bromine’s larger atomic radius enhances steric effects and van der Waals interactions, while chlorine offers milder electron withdrawal .
- Positional Effects : 5-Bromo substitution (pyridin-3-yl) disrupts conjugation compared to 2-position analogs, reducing binding affinity in enzyme assays .
Core Structural Modifications
Replacing the pyridine ring with other aromatic systems alters electronic and steric profiles:
Key Observations :
- Heterocyclic vs. Phenyl Cores : Pyridine and benzo[b]thiophene cores enable hydrogen bonding and π-stacking, whereas phenyl analogs rely on hydrophobic interactions .
Key Observations :
- Piperidine Catalysis: Common for Knoevenagel condensations, yielding ~60–67% for bromo/chloro analogs .
- Enantioselective Synthesis : Chiral aldehydes (e.g., (S)-1-phenylbutylamine) require chromatographic purification, reducing yields to ~55% .
Biological Activity
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoprop-2-enamide
- Molecular Formula : C₁₆H₁₂BrN₃O
- Molecular Weight : 342.195 g/mol
- Melting Point : 182 - 183 °C
The structure features a benzyl group, a bromopyridine moiety, and a cyanoacrylamide group, which contribute to its unique chemical reactivity and biological properties .
Antimicrobial Activity
Recent studies have indicated that (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
Efficacy Against Bacteria and Fungi
In vitro tests have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values reported in various studies are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the halogen substituents in the compound enhance its antimicrobial activity, particularly against pathogenic bacteria .
Anticancer Activity
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines.
The compound's mechanism appears to involve the inhibition of specific proteins involved in cancer progression. For instance, studies have shown that it can inhibit the TRIM24 bromodomain, which is implicated in several cancers. The IC50 values for various cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP (Prostate Cancer) | 1.88 |
| A549 (Lung Cancer) | 1.08 |
| MCF-7 (Breast Cancer) | 0.75 |
These results indicate strong potential for this compound as a lead candidate in cancer therapy development .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide against clinical isolates of bacteria. The study found that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests its potential as an alternative treatment option .
Study on Anticancer Properties
Another significant research effort focused on the anticancer effects of this compound on prostate cancer cells. The study demonstrated that treatment with (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide resulted in reduced cell viability and induced apoptosis in LNCaP cells, indicating its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 6-bromopyridine-2-carboxylic acid derivatives with acrylamide precursors. For example, amide bond formation can be achieved using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, followed by purification via column chromatography (n-hexane/EtOAc gradients). Reaction optimization should focus on temperature control (e.g., 0–5°C during activation) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to minimize side products . Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide in shows diagnostic aromatic proton splitting patterns at δ 7.57–7.74 ppm).
- IR Spectroscopy : Confirm cyano (C≡N) stretches near 2200–2250 cm⁻¹ and acrylamide carbonyl (C=O) at ~1650–1700 cm⁻¹.
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (as in and ) resolves stereochemistry and bond angles.
- Mass Spectrometry : High-resolution MS (ESI-TOF) should match the molecular ion [M+H]+ with <2 ppm error .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : Stability studies indicate sensitivity to light, moisture, and oxidizing agents. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess hydrolytic stability, particularly of the acrylamide and cyano groups. Monitor via HPLC for decomposition products (e.g., free pyridine or benzylamine derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the acrylamide moiety in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. For example, the α,β-unsaturated carbonyl system in acrylamide is electrophilic; Fukui indices may identify reactive sites for nucleophilic attack. Compare with pallada-electrocatalyzed C–H activation mechanisms () to design transition-metal-mediated coupling strategies .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar bromopyridine acrylamides?
- Methodological Answer :
- SAR Analysis : Systematically modify substituents (e.g., replace bromine with chlorine or methyl groups) and assay activity (e.g., enzyme inhibition). ’s oxadiazole-pyridine hybrid provides a template for comparing electronic effects.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies.
- Crystallographic Overlays : Compare binding modes (e.g., with ’s N-benzylpyridin-2-amine) to assess steric clashes or hydrogen-bonding variations .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Employ asymmetric catalysis, such as chiral palladium complexes (e.g., (R)-BINAP/Pd(OAc)₂), to control stereochemistry during C–H activation (). Optimize enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak columns) and polarimetry. For example, achieved 96% ee using transient directing groups .
Q. What mechanistic insights explain the compound’s behavior under photolytic conditions?
- Methodological Answer : Perform controlled photolysis (λ = 254–365 nm) in acetonitrile/water. Monitor intermediates via time-resolved UV-Vis spectroscopy and radical trapping (e.g., TEMPO). ’s benzenesulfonamide derivatives suggest possible photo-induced cleavage of the C–Br bond, generating aryl radicals detectable by EPR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
